molecular formula C44H65N5O10 B1148086 (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone

(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone

Cat. No.: B1148086
M. Wt: 824.0 g/mol
InChI Key: FATPJRUUPNLGGR-ACVHMLGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PF 945863 involves multiple steps, including the formation of its macrolide ring and the attachment of various functional groupsIndustrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

PF 945863 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the macrolide ring, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s stability and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the macrolide core with different functional groups attached .

Scientific Research Applications

PF 945863 has a wide range of scientific research applications, including:

Mechanism of Action

PF 945863 exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibiotic. The molecular targets of PF 945863 include the 50S subunit of the bacterial ribosome, and the pathways involved in its mechanism of action are related to protein synthesis and bacterial cell wall integrity .

Comparison with Similar Compounds

PF 945863 is unique among macrolide antibiotics due to its specific structure and functional groups, which contribute to its effectiveness against multidrug-resistant bacteria. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of PF 945863 in the field of antibiotic research .

Properties

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37?,38-,41+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATPJRUUPNLGGR-ACVHMLGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2(C([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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